molecular formula C9H12FN B12957646 (R)-1-(2-Fluoro-4-methylphenyl)ethanamine

(R)-1-(2-Fluoro-4-methylphenyl)ethanamine

Cat. No.: B12957646
M. Wt: 153.20 g/mol
InChI Key: ZSYGWJREJLLXFB-SSDOTTSWSA-N
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Description

®-1-(2-Fluoro-4-methylphenyl)ethanamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis might involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for catalysis and coordination chemistry.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Pharmaceutical Development: Explored as a lead compound in the development of new drugs, particularly in the treatment of neurological disorders.

    Diagnostic Agents: Potential use in the development of diagnostic agents for imaging techniques.

Industry

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Investigated for its potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism by which ®-1-(2-Fluoro-4-methylphenyl)ethanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethanamine side chain facilitates its interaction with biological macromolecules. The compound may modulate the activity of enzymes or receptors, leading to altered biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Fluoro-4-methylphenyl)ethanamine: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    1-(2-Fluoro-4-methylphenyl)propan-2-amine: A structurally similar compound with an additional carbon in the side chain.

    1-(2-Fluoro-4-methylphenyl)ethanol: An alcohol derivative with different chemical properties and reactivity.

Uniqueness

®-1-(2-Fluoro-4-methylphenyl)ethanamine is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of the fluorine atom also imparts distinct electronic properties, enhancing its reactivity and binding characteristics compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1R)-1-(2-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

ZSYGWJREJLLXFB-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)F

Origin of Product

United States

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